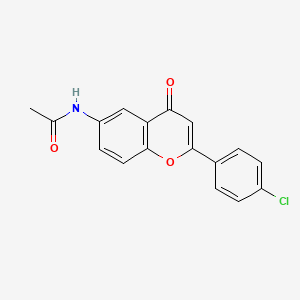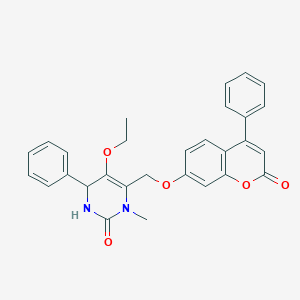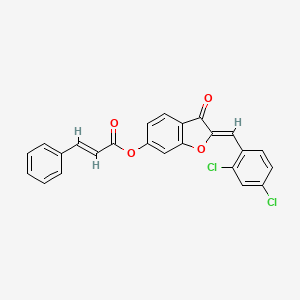
N-(2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl)acetamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chlorophenyl group and an acetamide moiety attached to a chromen-4-one core. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl)acetamide typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The resulting intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chromen-4-one core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as dihydrofolate reductase (DHFR) and topoisomerase, inhibiting their activity.
Pathways Involved: By inhibiting these enzymes, the compound disrupts DNA replication and cell division, leading to the death of cancer cells.
Comparison with Similar Compounds
N-(2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl)acetamide can be compared with other chromen-4-one derivatives and acetamide compounds:
Properties
Molecular Formula |
C17H12ClNO3 |
|---|---|
Molecular Weight |
313.7 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-4-oxochromen-6-yl]acetamide |
InChI |
InChI=1S/C17H12ClNO3/c1-10(20)19-13-6-7-16-14(8-13)15(21)9-17(22-16)11-2-4-12(18)5-3-11/h2-9H,1H3,(H,19,20) |
InChI Key |
KZKZCVKNQTZTNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}acetamide](/img/structure/B12202558.png)
![5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12202574.png)

![4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-methyl-2H-chromen-2-one](/img/structure/B12202576.png)

![1-(4-chlorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12202584.png)
![4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-propoxyphenol](/img/structure/B12202589.png)
![1-[2-(4-methoxyphenyl)-2-oxoethyl]-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B12202599.png)
![N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide](/img/structure/B12202600.png)
![5-(4-chlorophenyl)sulfonyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12202607.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12202614.png)
![1-(indolin-1-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B12202618.png)
![2-ethyl-N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide](/img/structure/B12202626.png)
![1-(thiophen-2-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]prolinamide](/img/structure/B12202627.png)
